molecular formula C20H14N4O B8042568 N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide

Cat. No.: B8042568
M. Wt: 326.4 g/mol
InChI Key: KYTCLBXSRBKLRR-LPYMAVHISA-N
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Description

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties

Properties

IUPAC Name

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O/c25-20(14-9-11-21-12-10-14)24-22-13-17-15-5-1-3-7-18(15)23-19-8-4-2-6-16(17)19/h1-13H,(H,24,25)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYTCLBXSRBKLRR-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=NNC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide typically involves the condensation of acridine-9-carbaldehyde with pyridine-4-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as methanol or ethanol, at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with topoisomerases, enzymes involved in DNA unwinding, further contributing to its anticancer effects.

Comparison with Similar Compounds

N-[(E)-acridin-9-ylmethylideneamino]pyridine-4-carboxamide can be compared with other acridine derivatives such as:

The uniqueness of this compound lies in its specific structure, which combines the acridine and pyridine moieties, potentially enhancing its biological activity and specificity.

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